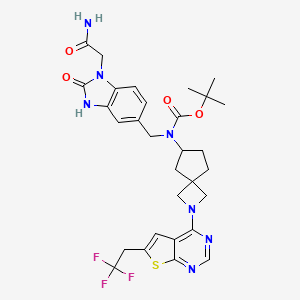

Menin-MLL inhibitor 19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[1-(2-amino-2-oxoethyl)-2-oxo-3H-benzimidazol-5-yl]methyl]-N-[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBZUWVZBXTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Menin-MLL Inhibitor 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in a subset of acute leukemias, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Menin-MLL inhibitor 19 (also referred to as MIV-6), a potent small molecule antagonist of this protein-protein interaction. We will delve into the structure-activity relationships, quantitative biological data, detailed experimental protocols, and the synthetic chemistry underpinning this important compound class. This document is intended to serve as a comprehensive resource for researchers in oncology, hematology, and medicinal chemistry.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the MLL gene are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[1][2] These rearrangements generate oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear scaffold protein menin for their leukemogenic activity.[2][3] Menin, encoded by the MEN1 gene, acts as an essential oncogenic cofactor by binding to the N-terminus of MLL (a region retained in all MLL fusion proteins) and tethering the fusion protein complex to chromatin.[2][3] This aberrant recruitment leads to the upregulation of key target genes, such as HOXA9 and MEIS1, which drives uncontrolled cell proliferation and blocks hematopoietic differentiation.[2][3][4]

The critical nature of the menin-MLL interaction for leukemogenesis validates it as a prime target for therapeutic intervention.[2][5] Disrupting this protein-protein interaction (PPI) with a small molecule inhibitor offers a targeted therapeutic strategy to reverse the oncogenic gene expression program and eradicate MLL-rearranged (MLL-r) leukemia cells.[1][3][6]

Discovery and Optimization

This compound (MIV-6) belongs to a novel aminomethylpiperidine class of compounds. Its discovery originated from a high-throughput screening (HTS) campaign of approximately 288,000 small molecules.[5] The initial hit, MIV-1, showed modest inhibitory activity (IC50 = 10.8 μM). A subsequent structure-guided medicinal chemistry effort, leveraging co-crystal structures of inhibitors bound to menin, led to significant potency improvements.[5]

This optimization process involved exploring the structure-activity relationship (SAR) to enhance binding affinity. The key pharmacophore was identified as mimicking the critical interactions of the MLL-derived peptide with menin, particularly the residues Phe9, Pro10, and Pro13.[5] The development from the initial hit to the highly potent MIV-6 (inhibitor 19) involved modifications that improved occupation of key hydrophobic pockets on the menin surface.[5] The resolution of the racemic mixture of inhibitor 19 yielded the even more potent R-enantiomer, MIV-6R.[5]

Quantitative Biological Data

The aminomethylpiperidine series, including inhibitor 19 (MIV-6), demonstrates potent and specific activity against the menin-MLL interaction and in MLL-rearranged leukemia cell lines. The data below summarizes the key in vitro potency metrics.

| Compound | Target/Assay | IC50 (nM) | Kd (nM) | Cell Line (if applicable) | Reference |

| MIV-6 (racemic 19) | Menin-MLL Interaction (FP Assay) | 67 | - | N/A | [5] |

| MIV-6R | Menin-MLL Interaction (FP Assay) | 56 | 85 | N/A | [5] |

| Compound 19 | Cell Proliferation (MTT Assay) | 2.3 | - | MV4;11 (MLL-AF4) | [4][7] |

| Compound 19 | Cell Proliferation (MTT Assay) | 49 | - | MOLM-13 (MLL-AF9) | [4][7] |

| VTP50469 | Cell Proliferation (GI50) | 13-37 | - | MLL-r cell lines | [3] |

| MI-503 | Menin-MLL Interaction | 14 | 9 | N/A | [8] |

Note: "Compound 19" in references[4] and[7] refers to a covalent inhibitor developed from a different scaffold than MIV-6, but is included for comparative context on high-potency inhibitors. MIV-6 is explicitly labeled as compound 19 in its primary discovery paper[5].

Synthesis of Aminomethylpiperidine 19 (MIV-6)

The synthesis of the aminomethylpiperidine core of inhibitor 19 is a multi-step process. While specific patent literature (WO2019120209A1) contains the detailed synthesis, the general approach involves the construction of a substituted piperidine ring, followed by the introduction of the aminomethyl group and coupling with the other aromatic fragments of the molecule. A representative, generalized scheme is outlined below.

A detailed, step-by-step synthetic protocol requires access to the specific patent or publication's supplementary information. The following is a conceptual outline based on typical organic synthesis methods for such scaffolds.

Conceptual Synthetic Scheme:

-

Piperidine Core Formation: Construction of the disubstituted piperidine ring, often via methods like reductive amination or multicomponent reactions to install the necessary stereocenters.

-

Functional Group Interconversion: Modification of functional groups on the piperidine ring to prepare for the introduction of the aminomethyl side chain. This may involve protection/deprotection steps.

-

Introduction of Aminomethyl Group: Typically achieved through reduction of a nitrile or an amide precursor.

-

Coupling Reactions: Final assembly of the molecule through coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation) to attach the various aromatic and heterocyclic components to the piperidine core.

-

Chiral Resolution: For obtaining single enantiomers like MIV-6R, chiral supercritical fluid chromatography (SFC) is employed to separate the racemic mixture.[5]

Key Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to measure the inhibitory potency of compounds on the menin-MLL protein-protein interaction in a biochemical context.

-

Reagents: Purified recombinant menin protein, a fluorescein-labeled MLL-derived peptide probe (e.g., FAM-MBM1).

-

Procedure:

-

A constant concentration of menin and the fluorescent MLL peptide are incubated together in an appropriate buffer, allowing them to bind and result in a high fluorescence polarization signal.

-

Test compounds (e.g., inhibitor 19) are serially diluted and added to the menin-peptide mixture.

-

If the test compound binds to menin and displaces the fluorescent peptide, the peptide will tumble more freely in solution, leading to a decrease in the polarization signal.

-

The plate is incubated to reach equilibrium and then read on a plate reader capable of measuring fluorescence polarization.

-

-

Data Analysis: The decrease in polarization is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay determines the effect of inhibitors on the viability and proliferation of leukemia cell lines.

-

Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and MLL-wild-type control cell lines are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a serial dilution of the test compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 3-7 days) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

-

Analysis: Absorbance values are normalized to the vehicle control, and the results are plotted against compound concentration to determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of MLL target genes like HOXA9 and MEIS1 following inhibitor treatment.

-

Cell Treatment: MLL-r cells are treated with the inhibitor or vehicle control for a defined period (e.g., 48-72 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template in a PCR reaction with primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescent probe is included in the reaction.

-

Data Collection: The reaction is run in a real-time PCR machine, which monitors the fluorescence increase in real-time as the DNA is amplified.

-

Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound (MIV-6) and related compounds represent a promising class of targeted therapies for MLL-rearranged leukemias.[5] Born from a large-scale screening effort and refined through meticulous structure-based design, these inhibitors effectively block the critical menin-MLL protein-protein interaction.[5] They demonstrate low nanomolar potency in biochemical and cellular assays, selectively inhibit the proliferation of MLL-r leukemia cells, and induce the downregulation of key oncogenic target genes.[4][5][7] The data and protocols presented in this guide highlight the robust preclinical validation of this therapeutic strategy and provide a foundational resource for further research and development in this area.

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

The Core Mechanism of Menin-MLL Inhibitor 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Menin-MLL inhibitor 19, a potent and covalent antagonist of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This document outlines the inhibitor's role in disrupting oncogenic signaling in specific leukemia subtypes, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to the Menin-MLL Interaction in Leukemia

The interaction between the protein Menin and the N-terminal region of MLL (also known as KMT2A) is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin (NPM1) gene.[1][2] MLL fusion proteins, resulting from chromosomal translocations, require Menin as a cofactor to bind to chromatin and upregulate the expression of target genes like HOXA9 and MEIS1.[1][3][4] This aberrant gene expression leads to a blockage in hematopoietic differentiation and uncontrolled proliferation of leukemic cells.[4][5] Consequently, inhibiting the Menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive leukemias.[1][6]

Mechanism of Action of this compound

This compound is a small molecule designed to specifically disrupt the Menin-MLL interaction. Its mechanism of action is multifaceted, involving direct binding to Menin and subsequent downstream effects on gene regulation and cellular processes.

Covalent Binding to Menin

A key feature of inhibitor 19 is its covalent mode of action. The compound is designed with a Michael acceptor group that forms a covalent bond with a specific cysteine residue, Cysteine 329, located within the MLL binding pocket of the Menin protein.[7][8] This irreversible binding effectively blocks the docking of the MLL fusion protein to Menin, thereby preventing the formation of the oncogenic complex.[7][8]

Downregulation of Oncogenic Gene Expression

By disrupting the Menin-MLL interaction, inhibitor 19 prevents the recruitment of the MLL fusion protein complex to its target gene promoters.[1] This leads to a dose-dependent downregulation of the transcription of key oncogenes, most notably HOXA9 and MEIS1.[7][8] The suppression of these genes is a primary contributor to the anti-leukemic effects of the inhibitor.[1][9]

Induction of Cellular Differentiation and Apoptosis

The downstream consequence of inhibiting the Menin-MLL pathway and suppressing target gene expression is the induction of differentiation in leukemic blasts.[1][9] In MLL-rearranged acute myeloid leukemia (AML) cell lines, treatment with Menin-MLL inhibitors leads to an increase in differentiation markers such as CD11b.[9] In some MLL-rearranged acute lymphoblastic leukemia (ALL) cell lines, the inhibitor can also induce apoptosis.[9]

Quantitative Data for this compound

The potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Proliferation) | MV4;11 (MLL-AF4) | 2.3 nM | [7][8] |

| IC₅₀ (Cell Proliferation) | MOLM-13 (MLL-AF9) | 49 nM | [7][8] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams have been generated.

Caption: Signaling pathway of Menin-MLL interaction and its inhibition by compound 19.

Caption: Experimental workflow for characterizing the activity of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices and information inferred from the cited literature.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity of the inhibitor to Menin.

Principle: A fluorescently labeled MLL-derived peptide is incubated with recombinant Menin. The binding of the large Menin protein to the small fluorescent peptide results in a slower rotation and thus a higher fluorescence polarization signal. An inhibitor that displaces the fluorescent peptide will cause a decrease in the polarization signal.

Protocol:

-

Reagents and Materials:

-

Recombinant human Menin protein.

-

Fluorescein-labeled MLL peptide (e.g., MLL4-43).

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

This compound (serially diluted).

-

384-well black plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Add a fixed concentration of recombinant Menin and fluorescein-labeled MLL peptide to the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells. Include DMSO as a vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the fluorescent peptide.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of leukemia cell lines.

Principle: The viability of cells is assessed after treatment with the inhibitor. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol:

-

Reagents and Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (serially diluted).

-

96-well white, clear-bottom plates.

-

CellTiter-Glo® reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the leukemia cells into 96-well plates at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of inhibitor that reduces cell proliferation by 50%.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the changes in the expression of target genes (HOXA9, MEIS1) following inhibitor treatment.

Principle: RNA is extracted from treated cells, reverse-transcribed into complementary DNA (cDNA), and then the amount of specific cDNA is amplified and quantified in real-time using a fluorescent dye or probe.

Protocol:

-

Reagents and Materials:

-

MLL-rearranged leukemia cell lines.

-

This compound.

-

RNA extraction kit (e.g., RNeasy Kit).

-

Reverse transcription kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

-

-

Procedure:

-

Treat the leukemia cells with different concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the DMSO-treated control.

-

Conclusion

This compound represents a highly potent, covalent inhibitor of the Menin-MLL interaction. Its mechanism of action, centered on the irreversible binding to Menin and subsequent downregulation of key oncogenic drivers like HOXA9 and MEIS1, provides a strong rationale for its therapeutic potential in MLL-rearranged and NPM1-mutant leukemias. The quantitative data and experimental protocols outlined in this guide offer a comprehensive overview for researchers and drug development professionals working to advance this promising class of targeted therapies.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Menin-MLL inhibitor 19 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. This has led to the development of small molecule inhibitors targeting this protein-protein interaction as a promising therapeutic strategy. Menin-MLL inhibitor 19, also identified as example A17 in patent WO2019120209A1, is a potent and specific inhibitor of this interaction. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies and an exploration of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with a spirocyclic core. Its systematic IUPAC name is 2-[5-({--INVALID-LINK--amino}methyl)-2-hydroxy-1H-1,3-benzodiazol-1-yl]ethanimidic acid.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2360487-93-8 | [1] |

| Molecular Formula | C30H34F3N7O4S | [1] |

| Molecular Weight | 645.7 g/mol | [1] |

| InChI Key | FUBBZUWVZBXTGJ-UHFFFAOYSA-N | |

| Purity | >98% | |

| Storage Temperature | 2-8 °C |

Biological Activity and Quantitative Data

While specific quantitative data for this compound is primarily found within patent literature, the compound has been designed and synthesized to exhibit potent inhibitory activity against the menin-MLL interaction. For context, other well-characterized menin-MLL inhibitors have demonstrated IC50 values in the low nanomolar range in biochemical assays and potent anti-proliferative effects in MLL-rearranged leukemia cell lines.

Further research is required to fully characterize the in vitro and in vivo efficacy of this compound. The following table includes representative data for other potent Menin-MLL inhibitors to provide a comparative context.

Table 2: Biological Activity of Representative Menin-MLL Inhibitors

| Inhibitor | Assay Type | Target/Cell Line | IC50 / Kd | Source |

| MI-2 | Fluorescence Polarization | Menin-MLL Interaction | IC50: 446 nM | [2] |

| Isothermal Titration Calorimetry | Menin Binding | Kd: 158 nM | [2] | |

| MI-503 | Fluorescence Polarization | Menin-MLL Interaction | IC50: 14.7 nM | [3] |

| Cell Viability (MTT) | MV4;11 (MLL-AF4) | GI50: ~250-570 nM | [3] | |

| VTP50469 | Binding Assay | Menin-MLL Interaction | Ki: 0.149 nM | [4] |

| Cell-Based Assay | MLL-rearranged cells | IC50: 10-20 nM | [4] |

Mechanism of Action and Signaling Pathway

The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1. These genes are critical for leukemogenesis and the maintenance of the leukemic state. Menin-MLL inhibitors, including inhibitor 19, function by competitively binding to a hydrophobic pocket on menin that is essential for its interaction with MLL. This disruption prevents the localization of the MLL fusion protein to its target gene promoters, thereby inhibiting the transcription of oncogenic genes and promoting the differentiation of leukemic cells.

Caption: The Menin-MLL signaling pathway and the mechanism of action of inhibitor 19.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Menin-MLL inhibitors. These can be adapted for the specific evaluation of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the disruption of the Menin-MLL interaction by an inhibitor.

Methodology:

-

Reagents:

-

Recombinant human Menin protein.

-

Fluorescently labeled peptide corresponding to the MLL binding motif (e.g., FITC-MLL).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

-

This compound (dissolved in DMSO).

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well black plate, add the inhibitor dilutions, a fixed concentration of Menin protein, and the fluorescently labeled MLL peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation of leukemia cells.

Methodology:

-

Cell Lines:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).

-

Wild-type MLL cell line as a negative control (e.g., K562).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, CellTiter-Glo).

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID).

-

-

Procedure:

-

Subcutaneously or intravenously inject MLL-rearranged leukemia cells into the mice.

-

Once tumors are established or leukemia is engrafted, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., orally or intraperitoneally) at a defined dose and schedule.

-

Monitor tumor volume, body weight, and overall health of the mice.

-

At the end of the study, collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Compare tumor growth inhibition between the treatment and control groups.

-

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of MLL-rearranged leukemias. Its mechanism of action, targeting the critical Menin-MLL protein-protein interaction, offers a targeted approach to disrupt the oncogenic signaling driving these cancers. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on this important class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Structural Basis of Menin-MLL Inhibition: A Technical Guide to the Binding of Inhibitor 19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular principles governing the interaction between the protein Menin and a novel potent inhibitor, Menin-MLL inhibitor 19. The inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) is a validated therapeutic strategy for acute leukemias harboring MLL gene rearrangements. Understanding the precise binding mode of potent inhibitors is crucial for the structure-guided design of next-generation therapeutics with improved efficacy and pharmacological properties.

Introduction to the Menin-MLL Interaction

Menin is a scaffold protein that plays a critical role in both tumor suppression and oncogenesis, depending on the cellular context. In the context of MLL-rearranged leukemias, Menin acts as an essential oncogenic cofactor. It binds directly to the N-terminal portion of MLL fusion proteins, a component retained in all leukemogenic MLL chimeras. This interaction is indispensable for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which drives leukemic transformation and proliferation.[1][2][3]

Given the critical nature of this PPI, small molecules that can competitively occupy the MLL binding pocket on Menin have been developed as a promising class of targeted therapeutics.[1][2][4] This guide focuses on a specific, highly potent compound, this compound, an exo-aza spiro compound identified from patent WO2019120209A1.[5][6][7][8][9]

Quantitative Analysis of Inhibitor Binding

This compound has demonstrated exceptional potency in biochemical and cellular assays. For comparative purposes, the table below summarizes its activity alongside other well-characterized Menin-MLL inhibitors from the thienopyrimidine class.

| Inhibitor | Chemical Scaffold | IC50 (Menin-MBM1) | Kd (Menin) | Cellular IC50 (MV4;11 cells) | Reference(s) |

| Inhibitor 19 (Exemplified) | Exo-aza spiro thienopyrimidine | 3.6 nM (HTRF) | Not Reported | 0.04-0.06 nM (Spheroid) | [6] |

| MI-2 | Thienopyrimidine | 446 nM (FP) | 158 nM | 9.5 µM | [10][11] |

| MI-2-2 | Thienopyrimidine | 46 nM (FP) | 22 nM | Not Reported | [10][12] |

| MI-503 | Thienopyrimidine | ~15 nM (FP) | ~10 nM | 250-570 nM | [13][14] |

Note: Assay conditions (e.g., FP vs. HTRF) can influence reported IC50 values. MBM1 refers to the high-affinity Menin-Binding Motif 1 of MLL.

Structural Basis of Inhibitor 19 Binding to Menin

While a co-crystal structure of Menin with inhibitor 19 is not publicly available, the binding mode can be inferred from the extensive structural data available for other high-affinity thienopyrimidine inhibitors, such as MI-2 (PDB: 4GQ3) and MI-503 (PDB: 4X5Y).[10][13] this compound shares the core thieno[2,3-d]pyrimidine scaffold, which is known to mimic the key interactions of the MLL peptide in the central binding pocket of Menin.

The Menin pocket is a deep, hydrophobic cavity. The binding of MLL is primarily mediated by a few critical residues, notably Phe9 and Pro10 of the MLL peptide, which insert into hydrophobic sub-pockets.[15] Inhibitors from the thienopyrimidine class effectively mimic these interactions.

Key Predicted Interactions of Inhibitor 19:

-

Thienopyrimidine Core : This core moiety is predicted to form two crucial hydrogen bonds with the side chains of Tyr276 and Asn282 in the Menin pocket, anchoring the inhibitor in a manner similar to MI-2.

-

Trifluoroethyl Group : The 6-(2,2,2-trifluoroethyl) substituent on the thienopyrimidine ring likely occupies the hydrophobic pocket typically filled by the Phe9 residue of MLL, a key driver of binding affinity.

-

Azaspiro[3.4]octane Linker : This rigid spirocyclic linker properly orients the two main pharmacophores of the inhibitor for optimal interaction with their respective binding sites on Menin.

-

Benzodiazole Moiety : The larger, more complex N-substituted benzodiazole portion of the molecule is expected to make extensive van der Waals contacts within the wider binding groove, potentially interacting with residues that are engaged by regions of the MLL peptide flanking the core binding motif. This extended interaction likely contributes to the exceptional potency of the inhibitor.

The diagram below illustrates the logical relationship of a thienopyrimidine inhibitor binding within the Menin pocket, mimicking the MLL peptide.

Caption: Predicted interactions of Inhibitor 19 within the Menin binding pocket.

Signaling Pathway and Mechanism of Action

This compound acts by directly competing with MLL and MLL-fusion proteins for binding to Menin. By occupying the MLL binding site, the inhibitor effectively evicts the oncogenic MLL fusion complex from its target gene promoters. This leads to the downregulation of key leukemogenic genes, primarily HOXA9 and MEIS1, which in turn inhibits cancer cell proliferation, induces apoptosis, and promotes cellular differentiation.

The following diagram illustrates this signaling pathway.

Caption: Mechanism of action for Menin-MLL inhibitors.

Experimental Protocols

The characterization of Menin-MLL inhibitors relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Protein Expression and Purification of Menin

-

Construct : Human Menin (e.g., residues 1-550) is cloned into an expression vector (e.g., pET-SUMO) with an N-terminal His6-SUMO tag.

-

Expression : The construct is transformed into E. coli BL21(DE3) cells. Cells are grown in Terrific Broth at 37°C to an O.D. of ~1.0. Protein expression is induced with 0.4 mM IPTG, and cells are incubated overnight at 20°C.

-

Lysis : Cell pellets are resuspended in lysis buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lysed by sonication.

-

Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA resin column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient (e.g., up to 250 mM).

-

Tag Cleavage : The His6-SUMO tag is cleaved by incubating the eluted protein with a specific protease (e.g., Ulp1).

-

Further Purification : The cleaved protein is passed back over the Ni-NTA column to remove the tag and uncleaved protein. Final polishing is performed using size-exclusion chromatography.

Fluorescence Polarization (FP) Competition Assay

-

Principle : This assay measures the displacement of a fluorescently labeled MLL peptide (e.g., FITC-MBM1) from Menin by a competitive inhibitor. When the small, fluorescent peptide is bound to the large Menin protein, it tumbles slowly, resulting in high fluorescence polarization. When displaced by an inhibitor, it tumbles rapidly, leading to low polarization.

-

Reagents :

-

Purified recombinant human Menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FITC-MLL4-15).

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

Test inhibitor (serially diluted).

-

-

Procedure :

-

A fixed concentration of Menin (e.g., 4 nM) and labeled MLL peptide (e.g., 4 nM) are pre-incubated in the assay buffer in a 384-well plate.

-

Serial dilutions of the test inhibitor are added to the wells.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

-

Principle : ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Procedure :

-

Purified Menin protein is placed in the sample cell of the calorimeter.

-

The inhibitor is loaded into the injection syringe at a concentration typically 10-15 times that of the protein.

-

A series of small, precise injections of the inhibitor into the Menin solution is performed.

-

The heat change after each injection is measured and integrated.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

-

The following diagram outlines the typical experimental workflow for characterizing a novel Menin-MLL inhibitor.

Caption: Experimental workflow for Menin-MLL inhibitor development.

Conclusion

This compound represents a significant advancement in the development of highly potent, targeted therapeutics for MLL-rearranged leukemias. Its complex, multi-component structure is designed to maximize interactions within the Menin binding pocket, leading to sub-nanomolar inhibitory activity. While the precise structural details of its binding await experimental determination, a robust model can be constructed based on extensive data from related compounds. The methodologies outlined in this guide provide a framework for the continued evaluation and optimization of this and other novel inhibitors targeting the critical Menin-MLL protein-protein interaction.

References

- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 3. mdanderson.org [mdanderson.org]

- 4. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. This compound | CAS#:2360487-93-8 | Chemsrc [chemsrc.com]

- 8. xcessbio.com [xcessbio.com]

- 9. WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction - Google Patents [patents.google.com]

- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Menin-MLL Inhibition in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy, particularly in patient subsets with specific genetic alterations such as rearrangements of the KMT2A gene (formerly MLL) and mutations in the NPM1 gene. A promising therapeutic strategy has emerged through the development of small molecule inhibitors targeting the critical protein-protein interaction between Menin and the KMT2A/MLL protein. This interaction is essential for the leukemogenic activity driven by MLL fusion proteins and mutant NPM1. Menin-MLL inhibitors disrupt this complex, leading to the downregulation of key target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemia cells.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of Menin-MLL inhibitors in AML, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction: The Menin-MLL Axis in AML

The protein Menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene expression.[4][5] In the context of AML, Menin is a critical cofactor for the oncogenic activity of MLL fusion proteins, which arise from chromosomal translocations involving the KMT2A gene.[5][6] These fusions are present in approximately 10% of adult AML cases and are particularly common in infant leukemias, where they are associated with a poor prognosis.[5][7] Menin binds to the N-terminal portion of MLL, tethering the MLL fusion protein to chromatin and enabling the aberrant expression of downstream target genes, most notably the HOX gene clusters and their cofactor MEIS1.[2][8] This sustained expression blocks myeloid differentiation and promotes leukemic cell proliferation.

Interestingly, a similar dependency on the Menin-MLL interaction has been identified in AML with mutations in the NPM1 gene, one of the most common genetic alterations in AML.[2][4] Although the precise mechanism is still under investigation, it is understood that mutant NPM1 also relies on the Menin-MLL complex to drive the expression of the HOX/MEIS1 transcriptional program, making Menin-MLL inhibitors a viable therapeutic option for this AML subtype as well.[9]

Mechanism of Action of Menin-MLL Inhibitors

Menin-MLL inhibitors are small molecules designed to fit into a specific pocket on the Menin protein, thereby physically blocking its interaction with MLL and MLL-fusion proteins.[3] This disruption has several downstream consequences that ultimately lead to the anti-leukemic effects.

Signaling Pathway

The core mechanism of action involves the disruption of the Menin-MLL complex, leading to the downregulation of target genes and subsequent cellular differentiation and apoptosis.

Caption: Mechanism of action of Menin-MLL inhibitors in AML.

Preclinical and Clinical Efficacy

A growing body of preclinical and clinical evidence supports the therapeutic potential of Menin-MLL inhibitors in AML.

Preclinical Studies

In vitro studies have consistently demonstrated that Menin-MLL inhibitors selectively induce apoptosis and differentiation in AML cell lines harboring KMT2A rearrangements or NPM1 mutations.[5][7] For example, the inhibitor VTP50469 showed remarkable single-agent activity in patient-derived xenograft (PDX) models of MLL-rearranged AML and Acute Lymphoblastic Leukemia (ALL), leading to a significant reduction in leukemia burden and prolonged disease-free survival in mice.[7]

Clinical Trials

Several Menin-MLL inhibitors are currently in clinical development, with promising early results in patients with relapsed or refractory (R/R) AML.[10][11] The table below summarizes key data from clinical trials of two leading Menin-MLL inhibitors, revumenib (SNDX-5613) and ziftomenib (KO-539).

| Inhibitor | Trial (Identifier) | Phase | Patient Population | Key Efficacy Data | Reference |

| Revumenib (SNDX-5613) | AUGMENT-101 (NCT04065399) | I/II | R/R AML/ALL with KMT2Ar or NPM1m | KMT2Ar AML (adults): CR+CRh: 28%, ORR: 59%NPM1m AML: CR: 21% | [2][10][12] |

| Ziftomenib (KO-539) | KOMET-001 (NCT04067336) | I/II | R/R AML with NPM1m | ORR: ~30% | [2][4] |

| Bleximenib | cAMeLot-1 (NCT04811560) | I/II | R/R Acute Leukemia with KMT2Ar or NPM1m | NPM1m AML: CRc: 100%KMT2Ar AML: CRc: 83% | [12] |

| BMF-219 | COVALENT-101 (NCT05153330) | I | R/R AML/ALL | Well-tolerated with no dose-limiting toxicities observed in early data. | [10][13] |

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate; KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; R/R: Relapsed/Refractory; CRc: Composite Complete Response.

Experimental Protocols

The development and evaluation of Menin-MLL inhibitors rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Cell Proliferation and Viability Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of Menin-MLL inhibitors on AML cells.

Protocol: MTT/XTT Assay

-

Cell Seeding: Seed AML cell lines (e.g., MOLM-13 for KMT2Ar, OCI-AML3 for NPM1m) in 96-well plates at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: Add serial dilutions of the Menin-MLL inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for an additional 2-4 hours.

-

Signal Measurement: For MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. For XTT, the colorimetric change can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Competition Binding Assays

These assays are used to quantify the binding affinity of inhibitors to the Menin protein and their ability to disrupt the Menin-MLL interaction.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents:

-

Recombinant His-tagged Menin protein.

-

FITC-labeled MLL peptide (e.g., a peptide spanning the Menin-binding motif).

-

Terbium-labeled anti-His6 antibody.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Setup: In a 384-well plate, add the Menin-MLL inhibitor at various concentrations.

-

Protein and Peptide Addition: Add a fixed concentration of His-tagged Menin and FITC-labeled MLL peptide to each well.

-

Antibody Addition: Add the Terbium-labeled anti-His6 antibody.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 for the disruption of the Menin-MLL interaction.

In Vivo Efficacy Studies

Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of Menin-MLL inhibitors.

Protocol: AML PDX Model

-

Cell Engraftment: Engraft immunodeficient mice (e.g., NSG mice) with primary AML cells from patients with KMT2Ar or NPM1m AML via intravenous injection.

-

Leukemia Monitoring: Monitor the engraftment and progression of leukemia by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells.

-

Treatment Initiation: Once leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer the Menin-MLL inhibitor orally or via the appropriate route at the predetermined dose and schedule.

-

Efficacy Assessment: Monitor the leukemia burden in peripheral blood, bone marrow, and spleen at the end of the study. Assess overall survival.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Mechanisms of Resistance

As with other targeted therapies, resistance to Menin-MLL inhibitors can develop. Understanding these mechanisms is critical for developing strategies to overcome them.

On-Target Resistance

The most common mechanism of acquired resistance is the development of point mutations in the MEN1 gene.[14][15] These mutations occur in the drug-binding pocket of the Menin protein, reducing the binding affinity of the inhibitor while preserving the interaction with MLL.[14][16]

Caption: On-target mechanism of resistance to Menin-MLL inhibitors.

Overcoming Resistance

Several strategies are being explored to overcome resistance to Menin-MLL inhibitors:

-

Combination Therapies: Combining Menin-MLL inhibitors with other targeted agents or standard chemotherapy may prevent the emergence of resistance. Preclinical studies have shown synergistic effects when Menin inhibitors are combined with BCL-2 inhibitors (e.g., venetoclax), CDK6 inhibitors, or FLT3 inhibitors.[1][2]

-

Next-Generation Inhibitors: The development of next-generation Menin-MLL inhibitors that can effectively bind to the mutant Menin protein is an active area of research.

Future Directions and Conclusion

Menin-MLL inhibitors represent a significant advancement in the targeted therapy of AML, particularly for patients with KMT2A rearrangements and NPM1 mutations.[4][17] The promising clinical activity of agents like revumenib and ziftomenib has validated the Menin-MLL interaction as a key therapeutic target in these AML subtypes.[10]

Future research will focus on:

-

Optimizing combination therapies to enhance efficacy and prevent resistance.

-

Identifying biomarkers to better select patients who are most likely to respond to treatment.

-

Expanding the application of Menin-MLL inhibitors to other hematologic malignancies and potentially solid tumors that are dependent on the Menin-MLL axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 6. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Criteria for Diagnosis and Molecular Monitoring of NPM1-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 12. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validate User [ashpublications.org]

Preclinical Studies of Menin-MLL Inhibitors: A Technical Guide

Introduction

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain aggressive cancers, particularly acute leukemias with MLL gene rearrangements (MLL-r) and those with nucleophosmin (NPM1) mutations.[1][2] This protein-protein interaction (PPI) is essential for the leukemogenic activity of MLL fusion proteins, making it a prime therapeutic target.[3] Small molecule inhibitors designed to disrupt this interaction have shown significant promise in preclinical models and are now progressing into clinical trials.[1][2]

This guide provides an in-depth overview of the preclinical data for Menin-MLL inhibitors. While the specific compound "Menin-MLL inhibitor 19" (also known as example A17 from patent WO2019120209A1) is noted, publicly available preclinical data for this specific molecule is limited.[4][5] Therefore, this document will focus on the well-characterized inhibitors MI-503 and VTP50469 as representative examples to illustrate the core preclinical findings and methodologies in this field.

Core Concepts: Mechanism of Action

Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL (which is retained in MLL fusion proteins) is crucial for the recruitment of the MLL complex to chromatin.[6][7] This leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[1] Menin-MLL inhibitors function by competitively binding to a pocket on menin that is recognized by MLL, thereby disrupting the formation of the oncogenic MLL fusion protein complex on chromatin.[1][8] This leads to the downregulation of key target genes, inducing cell differentiation and apoptosis in malignant cells.[8]

References

- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. This dependency presents a promising therapeutic target. Small molecule inhibitors that disrupt the Menin-MLL interaction have shown significant preclinical efficacy, leading to tumor regression and prolonged survival in mouse models. This document provides a comprehensive overview and detailed protocols for the in vivo evaluation of Menin-MLL inhibitors, using a representative, albeit not exhaustively documented, compound, "Menin-MLL inhibitor 19," as a placeholder for a class of such molecules. The methodologies outlined herein are based on established protocols for well-characterized Menin-MLL inhibitors such as MI-463, MI-503, and VTP50469.

Introduction

Acute leukemias harboring rearrangements of the MLL gene are aggressive malignancies with poor prognoses. The fusion proteins generated by these translocations require interaction with the scaffold protein Menin to drive their leukemogenic gene expression program, which includes the upregulation of key target genes like HOXA9 and MEIS1.[1][2] Pharmacological disruption of the Menin-MLL interaction has emerged as a viable therapeutic strategy, with several potent and selective inhibitors demonstrating robust anti-leukemic activity in preclinical models.[1][2][3] These inhibitors effectively suppress the expression of MLL fusion target genes, induce differentiation, and trigger apoptosis in leukemia cells.[1][4]

This application note details the in vivo experimental protocols for assessing the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity of Menin-MLL inhibitors. While specific data for "this compound" is limited, the protocols provided are generalized from extensive studies on other inhibitors in this class and are intended to serve as a guide for their preclinical in vivo evaluation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Menin-MLL signaling pathway and a typical in vivo experimental workflow for evaluating a Menin-MLL inhibitor.

Caption: Diagram of the Menin-MLL signaling pathway and the mechanism of its inhibition.

Caption: A generalized workflow for in vivo experiments with Menin-MLL inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data from published studies on various Menin-MLL inhibitors. This data can serve as a benchmark for new compounds in this class.

Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Xenograft Models

| Inhibitor | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |

| MI-503 | MV4;11 | BALB/c nude | 60 mg/kg, i.p., once daily | ~8-fold decrease in tumor volume at day 35 | - | [3] |

| MI-463 | MV4;11 | BALB/c nude | 35 mg/kg, i.p., once daily | ~3-fold decrease in tumor volume at day 28 | - | [3] |

| VTP50469 | MLL-r AML PDX | NSG | Chow | Dramatic reduction in leukemia burden | Disease-free survival >1 year in some mice | [4] |

| D0060-319 | MV4-11 | CB-17 SCID | 25, 50, 75, 100 mg/kg, twice daily | 82.97% TGI at 25mg/kg, complete regression at higher doses | - | [5] |

| D0060-319 | MOLM-13 | CB-17 SCID | 50, 75, 100 mg/kg, twice daily | 81.08%, 88.47%, 90.26% TGI respectively | - | [5] |

Table 2: Pharmacokinetic Properties of Selected Menin-MLL Inhibitors in Mice

| Inhibitor | Administration Route | Dose | Oral Bioavailability (%) | Reference |

| MI-503 | p.o. | 30 mg/kg | ~75% | [1] |

| MI-463 | p.o. | 100 mg/kg | ~45% | [1] |

| MI-3454 | p.o. | 100 mg/kg | High (exact % not stated) | [2] |

Experimental Protocols

In Vivo Efficacy Study in a Leukemia Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous leukemia xenograft model.

Materials:

-

This compound

-

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Human MLL-rearranged leukemia cell line (e.g., MV4;11)

-

Immunodeficient mice (e.g., BALB/c nude or CB-17 SCID), 6-8 weeks old

-

Matrigel

-

Calipers

-

Sterile syringes and needles

Protocol:

-

Cell Culture and Implantation:

-

Culture MV4;11 cells under standard conditions.

-

On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.[1]

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (length x width2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

-

-

Inhibitor Formulation and Administration:

-

Prepare a fresh formulation of this compound in the vehicle on each day of treatment.

-

Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the desired dose and schedule (e.g., once or twice daily for 21-28 days).[5]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

For survival studies, monitor the mice until they meet predefined humane endpoints (e.g., tumor volume exceeding a certain limit, significant body weight loss).

-

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle for formulation

-

Healthy mice (e.g., C57BL/6), 6-8 weeks old

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Dosing:

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma by centrifugation.

-

-

Sample Analysis:

-

Extract the inhibitor from the plasma samples.

-

Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

-

Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the on-target activity of this compound in vivo by measuring the expression of MLL target genes.

Materials:

-

Tumor tissue or bone marrow samples from the efficacy study

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Sample Collection and Processing:

-

At the end of the efficacy study (or at specific time points), collect tumor tissue or bone marrow from treated and control mice.

-

Immediately snap-freeze the samples in liquid nitrogen or place them in an RNA stabilization solution.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the tissue samples according to the kit manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Data Analysis:

-

Compare the normalized gene expression levels between the inhibitor-treated and vehicle-treated groups to determine the extent of target gene downregulation.

-

Toxicity Assessment

Objective: To evaluate the potential toxicity of this compound in vivo.

Materials:

-

Healthy mice (e.g., C57BL/6)

-

This compound and vehicle

-

Hematology analyzer

-

Clinical chemistry analyzer

-

Histopathology supplies

Protocol:

-

Dosing and Observation:

-

Administer this compound or vehicle to mice daily for an extended period (e.g., 10-14 days) at efficacious doses.[1]

-

Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

-

-

Hematology and Clinical Chemistry:

-

At the end of the study, collect blood for complete blood counts (CBC) and serum clinical chemistry analysis.

-

-

Histopathology:

-

Euthanize the mice and perform a gross necropsy.

-

Collect major organs (e.g., liver, spleen, kidneys, bone marrow) and fix them in formalin for histopathological examination.

-

Conclusion

The disruption of the Menin-MLL interaction is a clinically validated strategy for the treatment of MLL-rearranged leukemias. The in vivo experimental protocols detailed in this application note provide a robust framework for the preclinical evaluation of novel Menin-MLL inhibitors. By assessing efficacy, pharmacokinetics, pharmacodynamics, and toxicity, researchers can effectively characterize new compounds and identify promising candidates for further development. While the specific compound "this compound" requires further public documentation of its in vivo performance, the methodologies presented here, derived from extensive research on other potent inhibitors of this class, offer a clear path for its preclinical characterization.

References

- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Efficacy of Menin-MLL Inhibitor 19

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menin is a critical scaffold protein that plays a pivotal role in the pathogenesis of acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r). The interaction between Menin and the N-terminus of MLL fusion proteins is essential for the recruitment of the MLL complex to target genes, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. Menin-MLL inhibitor 19 is a small molecule designed to disrupt this protein-protein interaction, thereby representing a promising therapeutic strategy for MLL-r leukemias. These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy of this compound.

Mechanism of Action: The Menin-MLL Interaction

In MLL-rearranged leukemia, the fusion of the MLL gene with one of over 80 partner genes results in the production of an oncogenic fusion protein. The N-terminal portion of MLL, which is retained in all fusion proteins, directly binds to Menin. This interaction is crucial for tethering the MLL fusion protein to chromatin at specific gene loci, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent transcriptional activation of target genes that drive leukemogenesis. This compound competitively binds to the MLL binding pocket on Menin, thereby preventing the interaction with MLL fusion proteins. This leads to the downregulation of MLL target gene expression, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.

Key Cell Culture Assays

Several in vitro assays are crucial for determining the efficacy of this compound. These include assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the expression of key target genes.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in response to the inhibitor suggests a cytotoxic or cytostatic effect.

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

-

Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve fitting software.

Data Presentation:

| Cell Line | Inhibitor | IC50 (nM) |

| MOLM-13 (MLL-AF9) | This compound | 15.5 |

| MV4;11 (MLL-AF4) | This compound | 25.2 |

| KOPN-8 (MLL-ENL) | This compound | 30.1 |

| RS4;11 (MLL-AF4) | This compound | 22.8 |

| U937 (MLL-wildtype) | This compound | >10,000 |

Note: The IC50 values presented are representative and may vary based on experimental conditions.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).

Protocol:

-

Cell Treatment: Seed MLL-r cells (e.g., MOLM-13) in 6-well plates at a density of 5 x 10^5 cells/mL and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 92.5 | 3.5 | 4.0 |

| Inhibitor 19 (1x IC50) | 75.3 | 15.2 | 9.5 |

| Inhibitor 19 (5x IC50) | 40.1 | 45.8 | 14.1 |

| Inhibitor 19 (10x IC50) | 15.7 | 68.3 | 16.0 |

Note: The percentages are representative and may vary based on the cell line and experimental conditions.

Gene Expression Analysis (Quantitative RT-PCR)

This assay quantifies the mRNA levels of MLL target genes, such as HOXA9 and MEIS1, to confirm the on-target effect of the inhibitor.

Experimental Workflow:

Protocol:

-

Cell Treatment: Treat MLL-r cells with this compound at a relevant concentration (e.g., 5x IC50) for 24 and 48 hours.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using a SYBR Green-based master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation:

| Target Gene | Treatment Duration | Fold Change in Gene Expression (vs. Vehicle) |

| HOXA9 | 24 hours | 0.45 |

| HOXA9 | 48 hours | 0.21 |

| MEIS1 | 24 hours | 0.38 |

| MEIS1 | 48 hours | 0.15 |

Note: The fold change values are representative and may vary.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the association of specific proteins with DNA regions in the cell. This can be used to demonstrate that this compound disrupts the binding of the Menin-MLL complex to the promoter regions of target genes.

Protocol:

-

Cross-linking: Treat MLL-r cells with this compound or vehicle for 24 hours. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against Menin or an isotype control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.

Data Presentation:

| Target Gene Promoter | Antibody | % Input (Vehicle) | % Input (Inhibitor 19) |

| HOXA9 | Anti-Menin | 2.5 | 0.8 |

| HOXA9 | IgG Control | 0.2 | 0.2 |

| MEIS1 | Anti-Menin | 3.1 | 1.0 |

| MEIS1 | IgG Control | 0.3 | 0.2 |

Note: The % input values are representative and demonstrate reduced binding of Menin to target gene promoters upon inhibitor treatment.

Conclusion

The described cell culture assays provide a comprehensive framework for evaluating the in vitro efficacy of this compound. By assessing its impact on cell viability, apoptosis, and target gene expression, researchers can gain valuable insights into its mechanism of action and therapeutic potential for the treatment of MLL-rearranged leukemias.

Application Notes and Protocols for Menin-MLL Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1).[1][2][3] These small molecules function by disrupting the critical protein-protein interaction between Menin and the MLL1 protein (or its fusion products), which is essential for the oncogenic activity of MLL fusion proteins.[4][5] This disruption leads to the downregulation of key target genes such as HOXA9 and MEIS1, ultimately inducing differentiation and apoptosis in leukemic cells.[6]

This document provides detailed application notes and protocols for the use of Menin-MLL inhibitors in preclinical mouse models, with a focus on dosage, administration, and experimental procedures. While specific in vivo dosage information for "Menin-MLL inhibitor 19" (also known as example A17 from patent WO2019120209A1) is not publicly available, this guide draws upon data from extensively studied Menin-MLL inhibitors such as MI-503, MI-463, MI-3454, and VTP50469 to provide representative protocols and dosage ranges.[1][7][8][9][10]

Data Presentation: In Vivo Dosages of Menin-MLL Inhibitors in Mouse Models